

Diethyl azodicarboxylate chemical properties and structure

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Diethyl Azodicarboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl azodicarboxylate (DEAD) is a versatile reagent in organic synthesis, widely recognized for its pivotal role in a variety of chemical transformations.^{[1][2]} Structurally, it features a central azo functional group (—N=N—) flanked by two ethyl ester groups.^{[1][3]} This orange-red liquid is a potent electron acceptor, enabling it to participate in a range of reactions, most notably the Mitsunobu reaction, Diels-Alder cycloadditions, and various dehydrogenation processes.^{[1][2][4]} Its utility is particularly pronounced in the synthesis of complex natural products and pharmaceuticals, where mild reaction conditions and stereochemical control are paramount.^{[1][5]}

This guide provides an in-depth overview of the chemical properties, structure, and synthetic applications of DEAD, with a focus on detailed experimental protocols for its key reactions.

Chemical Properties and Structure

The fundamental chemical and physical properties of **diethyl azodicarboxylate** are summarized in the tables below for easy reference.

Table 1: General and Structural Information

Property	Value
IUPAC Name	Diethyl diazenedicarboxylate[1][6]
Synonyms	DEAD, DEADCAT, Diethyl azodiformate[1][3][6]
Molecular Formula	C ₆ H ₁₀ N ₂ O ₄ [1][5][7]
Molecular Weight	174.156 g/mol [1]
CAS Number	1972-28-7[1]
SMILES String	CCOC(=O)/N=N/C(=O)OCC[8][9]
InChI Key	FAMRKDQNMBBFBR-BQYQJAHWSA-N[1][3][8]

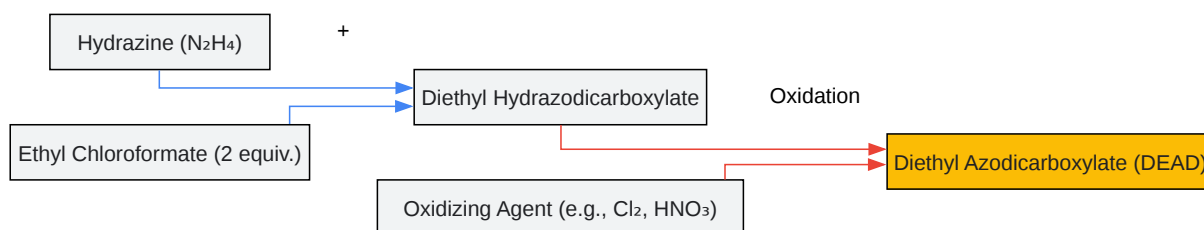
Table 2: Physical and Chemical Properties

Property	Value
Appearance	Orange to red liquid[1]
Density	1.11 g/cm ³ [1]
Melting Point	6 °C (43 °F; 279 K)[1][7]
Boiling Point	106 °C (222 °F; 379 K) at 13 mmHg[7]
Solubility	Soluble in most common organic solvents (toluene, chloroform, ethanol, THF, dichloromethane); low solubility in water and carbon tetrachloride.[1][6]
Refractive Index (n _D ²⁰)	1.420 - 1.47[1][7]

Synthesis of Diethyl Azodicarboxylate

The laboratory synthesis of DEAD is a two-step process starting from hydrazine.[1][4] The first step involves the alkylation of hydrazine with ethyl chloroformate to produce diethyl

hydrazodicarboxylate. The subsequent step is the oxidation of the hydrazodicarboxylate to yield DEAD.[1][4]



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Figure 1: Synthetic pathway for **Diethyl Azodicarboxylate**.

Experimental Protocol: Synthesis of Diethyl Azodicarboxylate

Step 1: Synthesis of Diethyl Hydrazodicarboxylate[6]

- In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnels, and a thermometer, a solution of 59 g of 85% hydrazine hydrate in 500 ml of 95% ethanol is placed.[6]
- The flask is cooled in an ice bath until the temperature of the solution drops to 10°C.[6]
- 217 g of ethyl chloroformate is added dropwise with stirring, maintaining the temperature between 15° and 20°C.[6]
- After half of the ethyl chloroformate has been added, a solution of 106 g of sodium carbonate in 500 ml of water is added concurrently with the remaining ethyl chloroformate.[6]
- The reaction mixture is stirred for an additional 30 minutes.[6]
- The precipitated product is collected by filtration, washed thoroughly with water, and dried in an oven at 80°C to yield diethyl hydrazodicarboxylate.[6]

Step 2: Oxidation to **Diethyl Azodicarboxylate**^[6]

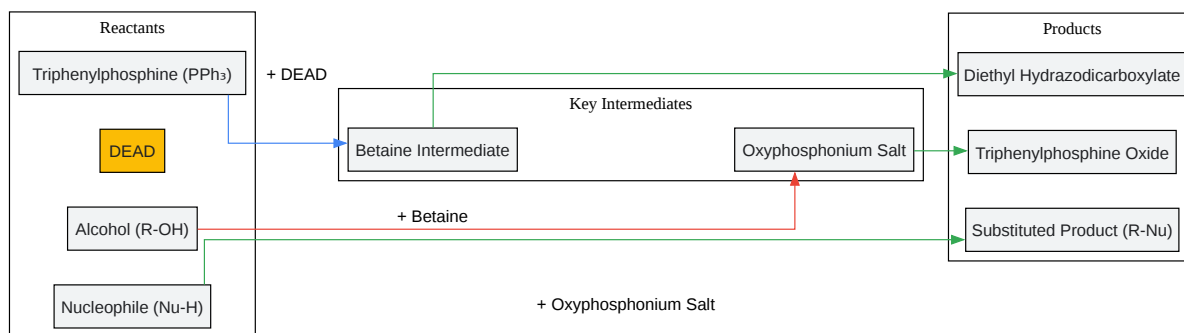
- A mixture of 100 g of diethyl hydrazodicarboxylate, 500 ml of benzene, and 500 ml of water is placed in a 2-liter three-necked flask equipped with a mechanical stirrer and a gas inlet tube.^[6]
- The mixture is cooled in an ice bath, and chlorine gas is bubbled through the vigorously stirred solution.
- The reaction is monitored by the color change of the benzene layer to orange-red.
- The layers are separated, and the aqueous layer is extracted with benzene.
- The combined benzene solutions are washed with 10% sodium bicarbonate solution until neutral, then with water, and dried over anhydrous sodium sulfate.^[6]
- The benzene is removed under reduced pressure, and the residue is distilled in vacuum to give pure **diethyl azodicarboxylate**.^[6]

Key Reactions and Experimental Protocols

DEAD is a cornerstone reagent in several important organic transformations.

The Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, azides, and thioethers, with inversion of configuration.^{[5][7]} The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid), triphenylphosphine (PPh_3), and DEAD.^{[7][10]}



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Figure 2: Simplified workflow of the Mitsunobu Reaction.

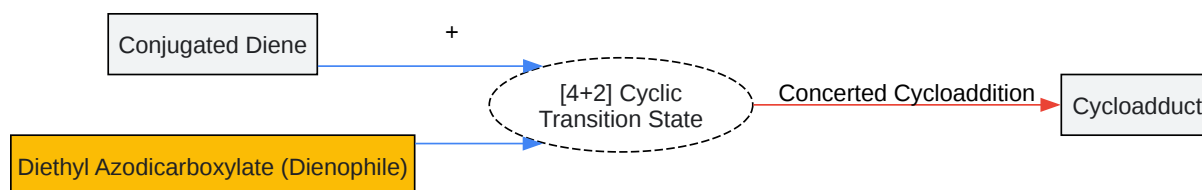
This protocol describes the inversion of (-)-menthol to the corresponding 4-nitrobenzoate ester.

- A 250-mL, three-necked, round-bottomed flask is equipped with a stirring bar, a nitrogen inlet, a rubber septum, and a thermometer.^[1]
- The flask is charged with 3.00 g of (1R,2S,5R)-(-)-menthol, 12.9 g of 4-nitrobenzoic acid, 20.1 g of triphenylphosphine, and 150 mL of anhydrous tetrahydrofuran (THF).^[1]
- The flask is immersed in an ice bath, and 12.1 mL of **diethyl azodicarboxylate** is added dropwise, maintaining the internal temperature below 10°C.^[1]
- After the addition is complete, the ice bath is removed, and the solution is stirred at room temperature overnight (approximately 14 hours).^[1]
- The reaction mixture is then heated to 40°C for 3 hours.^[1]

- After cooling to room temperature, the mixture is diluted with 150 mL of diethyl ether and washed twice with 100 mL portions of saturated aqueous sodium bicarbonate solution.[1]
- The aqueous layers are combined and back-extracted with 100 mL of ether.[1]
- The combined organic layers are dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure.[1]
- The resulting semi-solid is suspended in ether, and hexanes are slowly added to precipitate the byproducts (triphenylphosphine oxide and diethyl hydrazodicarboxylate).[1]
- The solid is removed by filtration, and the filtrate is concentrated to give the crude product, which can be further purified by chromatography.[1]

Diels-Alder Reaction

DEAD can function as a potent aza-dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[1][11] In these reactions, DEAD reacts with a conjugated diene to form a six-membered heterocyclic ring.[11]



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Figure 3: General scheme of a Diels-Alder reaction with DEAD.

While a specific protocol for a Diels-Alder reaction with DEAD was not found in the immediate search, a general procedure can be outlined based on standard practices for this type of reaction.[12][13]

- In a round-bottomed flask, the conjugated diene is dissolved in a suitable solvent (e.g., toluene, dichloromethane, or xylene).[13]

- **Diethyl azodicarboxylate** (1.0 to 1.2 equivalents) is added to the solution.
- The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the diene. The progress of the reaction can often be monitored by the disappearance of the orange-red color of DEAD.
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired cycloadduct.

Safety and Handling

Diethyl azodicarboxylate is a hazardous substance and must be handled with appropriate safety precautions.

- **Explosion Hazard:** DEAD is thermally unstable and can explode upon heating, particularly in its undiluted form.^{[1][10]} It is also sensitive to shock and light.^{[1][6]} For this reason, it is often supplied and used as a 40% solution in toluene.^[1]
- **Toxicity:** DEAD is toxic and should be handled in a well-ventilated fume hood.^[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times.
- **Storage:** It should be stored in a cool, dark place, away from heat and sources of ignition.

Conclusion

Diethyl azodicarboxylate is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its ability to participate in a wide range of important transformations, including the Mitsunobu and Diels-Alder reactions, makes it an invaluable tool for the construction of complex molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the research and development of new chemical entities.

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